2-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine
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Overview
Description
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 3’-position, and an amine group at the 4-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while reduction of these nitro derivatives can regenerate the original amine.
Scientific Research Applications
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate various biological pathways, leading to specific effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxybenzaldehyde
- 3-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-ylamine
- 2-Fluoro-3-methoxy-[1,1’-biphenyl]-4-ylboronic acid
Uniqueness
The presence of both a fluorine atom and a methoxy group on the biphenyl scaffold enhances its reactivity and stability compared to similar compounds .
Properties
IUPAC Name |
3-fluoro-4-(3-methoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAAZTSULRWCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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